molecular formula C10H11NO B12885648 3-Ethyl-6-methylbenzo[c]isoxazole

3-Ethyl-6-methylbenzo[c]isoxazole

Cat. No.: B12885648
M. Wt: 161.20 g/mol
InChI Key: VITGDJWJPRQICA-UHFFFAOYSA-N
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Description

3-Ethyl-6-methylbenzo[c]isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and therapeutic potential . The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methylbenzo[c]isoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. This method is often catalyzed by metals such as copper or ruthenium . Another method involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles in the presence of water .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using eco-friendly and cost-effective methods. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methylbenzo[c]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methylbenzo[c]isoxazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-methylbenzo[c]isoxazole is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may enhance its therapeutic potential compared to similar compounds .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

3-ethyl-6-methyl-2,1-benzoxazole

InChI

InChI=1S/C10H11NO/c1-3-10-8-5-4-7(2)6-9(8)11-12-10/h4-6H,3H2,1-2H3

InChI Key

VITGDJWJPRQICA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=CC(=CC2=NO1)C

Origin of Product

United States

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